molecular formula C12H30Cl2NiP2 B12347271 Nickel(2+);triethylphosphane;dichloride

Nickel(2+);triethylphosphane;dichloride

Cat. No.: B12347271
M. Wt: 365.91 g/mol
InChI Key: RZHIALGQQJESEK-UHFFFAOYSA-L
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Description

Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
  • Add triethylphosphane to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
  • Isolate the product by filtration or crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);triethylphosphane;dichloride undergoes various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form nickel(0) species.

    Substitution: Ligands such as chloride ions or triethylphosphane can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Nickel(0) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Nickel(2+);triethylphosphane;dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: Investigated for its potential role in enzyme mimetics and as a model for biological nickel sites.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:

    Catalytic Sites: The nickel center acts as a catalytic site for various reactions.

    Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.

Comparison with Similar Compounds

Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:

    Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.

    Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.

Conclusion

This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

nickel(2+);triethylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIALGQQJESEK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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